5,6,7,8-Tetrahydro-1,7-naphthyridine
Description
Overview of Naphthyridine Derivatives in Medicinal Chemistry
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. There are six possible isomers of naphthyridine, each with a unique arrangement of the nitrogen atoms. digitallibrary.co.in These scaffolds are of significant interest to medicinal chemists due to their diverse pharmacological activities. nih.govbenthamdirect.com
Historically, the 1,8-naphthyridine (B1210474) core has been extensively studied, largely due to the discovery of nalidixic acid, an antibacterial agent, in the 1960s. nih.govacs.org This led to the development of a whole class of quinolone antibiotics. nih.gov Beyond their antibacterial properties, naphthyridine derivatives have demonstrated a wide range of biological effects, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities. nih.govtandfonline.comsmolecule.com The versatility of the naphthyridine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of their biological and physicochemical properties. tandfonline.com
Significance of the 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold in Modern Chemical Research
The this compound scaffold, a partially saturated derivative of 1,7-naphthyridine (B1217170), has emerged as a particularly valuable building block in modern drug discovery. Its three-dimensional structure offers advantages in designing molecules that can interact with biological targets with high specificity. The conformationally restricted nature of the tetrahydronaphthyridine core can lead to improved binding affinity and selectivity for enzymes and receptors. researchgate.net
This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The introduction of saturation in one of the rings provides a more flexible yet defined geometry compared to the planar, fully aromatic naphthyridines. This has been exploited in the development of novel therapeutic agents. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) have shown promise as HIV-1 integrase inhibitors and CXCR4 antagonists. nih.govnih.gov The this compound core serves as a conformationally-restricted analog of pharmacologically active structures like 2-(3-pyridyl)ethylamine. researchgate.net
Historical Context of Tetrahydronaphthyridine Synthesis and Application
The synthesis of tetrahydronaphthyridines has evolved significantly over time. Early methods often involved the reduction of the corresponding fully aromatic naphthyridines. For example, catalytic reduction of 1,7-naphthyridine can yield a mixture of 1,2,3,4-tetrahydro- and this compound. researchgate.net Other classical approaches have included Pictet-Spengler type cyclizations. acs.orgnih.gov
More recent advancements have focused on developing more efficient and stereoselective synthetic routes. Cobalt-catalyzed [2+2+2] cyclizations have provided a powerful tool for constructing the tetrahydronaphthyridine core. acs.orgacs.org Furthermore, the development of asymmetric synthesis methods, such as ruthenium-catalyzed enantioselective transfer hydrogenation, has been crucial for accessing specific stereoisomers of tetrahydronaphthyridine derivatives, which is often critical for their biological activity. acs.orgnih.gov These modern synthetic strategies have been instrumental in the exploration of tetrahydronaphthyridines as scaffolds for a variety of therapeutic targets, including retinoid-related orphan receptor γt (RORγt) inverse agonists. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQJSMFCZYZSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463357 | |
| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-85-3 | |
| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Medicinal Chemistry and Pharmaceutical Development
Antimicrobial and Antiviral Activities of Naphthyridine Derivatives
While the broader naphthyridine class of compounds has shown significant promise in the development of antimicrobial and antiviral agents, specific data on the 5,6,7,8-tetrahydro-1,7-naphthyridine isomer is not extensively documented in scientific literature.
There is no publicly available scientific literature detailing the anti-HIV activity of this compound or its potential as an HIV-1 integrase allosteric site inhibitor. Research in this area has predominantly focused on other isomers, such as the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives, which have been investigated as potent inhibitors targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. ucr.eduacs.orgnih.gov
A comprehensive search of scientific databases reveals a lack of studies on the antituberculosis activity of this compound. Therefore, no data on screening or lead compound identification for this specific isomer in the context of tuberculosis treatment is available.
The antibacterial efficacy of this compound against multidrug-resistant strains has not been reported in the available scientific literature. In contrast, derivatives of 1,8-naphthyridine (B1210474) have been investigated for their ability to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.govmdpi.com
The this compound pharmacophore has been identified as a conformationally-restricted analog of 2-(3-pyridyl)ethylamine. researchgate.net This structural feature suggests its potential to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net One study explored this potential, noting that while a related compound with a potentially suboptimal internitrogen distance of 4.6 Å had a low affinity (Ki = 1100 nM) for nAChRs, the this compound derivative, with a longer internitrogen distance of 5.5 Å, exhibited a significantly enhanced binding affinity (Ki = 46 nM). researchgate.net However, unlike nicotine, N-methylation of this compound led to a decrease in affinity (Ki = 268 nM), suggesting a different mode of interaction with the receptor. researchgate.net
Table 1: Binding Affinity of a this compound Derivative at Nicotinic Acetylcholine Receptors
| Compound | Ki (nM) |
|---|---|
| This compound derivative (5a) | 46 |
| N-methylated derivative (5b) | 268 |
Data sourced from a study on conformationally-restricted analogs of 2-(3-pyridyl)ethylamine. researchgate.net
Neurological and Neurotropic Applications
The potential applications of this compound in neurology are primarily linked to its interaction with nicotinic receptors.
Based on its demonstrated affinity for nicotinic acetylcholine receptors, this compound and its derivatives hold potential for the development of agents targeting neurological disorders where these receptors play a role. researchgate.net However, specific studies investigating the efficacy of this compound in preclinical or clinical models of neurological disorders have not been identified in the public domain.
Metabotropic Glutamate (B1630785) Receptor 2 (mGlu2) Negative Allosteric Modulators (NAMs)
The this compound scaffold has been instrumental in the creation of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2). Selective modulation of mGlu2 is a contemporary approach for addressing various brain disorders. Researchers have synthesized focused libraries of mGlu2 NAMs based on this tetrahydro-naphthyridine core to evaluate their pharmacological and physicochemical properties.
PET Imaging Ligand Development for mGlu2
A significant application of this compound-based NAMs is in the development of ligands for Positron Emission Tomography (PET) imaging. PET imaging of mGlu2 in the brain would enable in-vivo quantification of the receptor, which is crucial for understanding its role in pathological conditions and for facilitating drug discovery.
Scientists have prepared a series of tetrahydro-1,7-naphthyridine carboxamide-based mGlu2 NAMs amenable to radiolabeling. From this series, two promising candidates, 14a and 14b , were selected for their high affinity in G-protein-coupled inwardly-rectifying potassium (GIRK) channel dose-response assays. These compounds were then labeled with carbon-11 (B1219553) to produce [¹¹C]14a and [¹¹C]14b. In vitro autoradiography studies with these radioligands showed a distribution consistent with the known expression of mGlu2 in the brain. Subsequent in vivo PET imaging studies revealed that while both tracers could permeate the brain, [¹¹C]14b demonstrated better binding specificity compared to [¹¹C]14a.
Brain Penetration and In Vivo Stability Considerations
A critical challenge in developing central nervous system (CNS) drugs and imaging agents is ensuring adequate brain penetration and stability. The development of PET ligands from the this compound series has highlighted these considerations.
PET imaging studies confirmed that both [¹¹C]14a and [¹¹C]14b exhibited good brain permeability. Further investigation into the pharmacokinetic properties of the more promising candidate, [¹¹C]14b, included radiometabolite analysis. This analysis revealed that [¹¹C]14b has excellent stability within the brain, a crucial feature for a successful PET ligand. This work demonstrates that the tetrahydro-1,7-naphthyridine scaffold can be optimized to produce compounds with high brain uptake and metabolic stability, representing a promising chemotype for further development.
Table 1: Properties of Selected mGlu2 NAM PET Ligand Candidates
| Compound | Affinity (GIRK Dose-Response) | Brain Permeability | In Vivo Binding Specificity | Brain Stability |
|---|---|---|---|---|
| [¹¹C]14a | High | Good | Moderate | Not specified |
| [¹¹C]14b | High | Good | Superior | Excellent |
Data sourced from studies on tetrahydro-1,7-naphthyridine carboxamides.
Anticonvulsant, Sedative, Anti-Anxiety, and Antidepressive Activities
While direct studies on this compound for neurotropic activities are not extensively detailed in the reviewed literature, research into related naphthyridine structures provides context for its potential. For instance, derivatives of the isomeric 2,7-naphthyridine (B1199556) scaffold have been synthesized and evaluated for a range of neurotropic activities, including anticonvulsant, sedative, anti-anxiety, and antidepressive effects. This indicates that the broader naphthyridine class of compounds is of interest for developing agents that act on the central nervous system.
Anticancer and Anti-inflammatory Properties
The naphthyridine nucleus is present in many compounds investigated for anticancer and anti-inflammatory activities. google.com Various derivatives of isomers like 1,8-naphthyridine and 1,6-naphthyridine (B1220473) have shown cytotoxicity in cancer cell lines and modulatory effects on inflammatory pathways. googleapis.com However, specific research detailing the anticancer or anti-inflammatory properties of the this compound scaffold itself is less prominent in the available literature, which has focused more on other isomers for these applications. A patent has been filed for this compound derivatives as potential SHP2 inhibitors, which could have applications in cancer therapy. googleapis.com
Role as Conformationally-Restricted Analogs in Drug Design
The rigid structure of the this compound core makes it an ideal scaffold for use as a conformationally-restricted analog in drug design. researchgate.net This strategy involves "locking" the key pharmacophoric elements of a more flexible molecule into a specific, biologically active conformation. By reducing the conformational flexibility, these analogs can exhibit higher binding affinity and selectivity for their target receptor. The this compound framework has been identified as a potential conformationally-locked version of the pharmacologically active 2-(3-pyridyl)ethylamine core structure. researchgate.net This design principle underpins its use in developing highly specific agents, such as the mGlu2 NAMs discussed previously.
Development of Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonists
Retinoid-related orphan receptor γt (RORγt) is a key target for the treatment of autoimmune and inflammatory diseases. The development of inverse agonists for this receptor is an active area of research. While the broader tetrahydronaphthyridine class is relevant, it is important to note that specific development in this area has prominently featured a different isomer. For instance, a potent and selective RORγt inverse agonist, TAK-828F, was developed using a 5,6,7,8-tetrahydro-1,6 -naphthyridine scaffold. In contrast, a patent application has been published for compounds based on the 5,6,7,8-tetrahydro-1,7 -naphthyridine scaffold that are described as RORγ modulators, indicating interest in this specific isomer for targeting this receptor as well. googleapis.com
Pharmacokinetic and Toxicological Studies
The development of any new chemical entity for therapeutic use necessitates a thorough evaluation of its pharmacokinetic (PK) and toxicological profile. Pharmacokinetics, often described as what the body does to a drug, involves the study of absorption, distribution, metabolism, and excretion (ADME). Toxicology studies are crucial for identifying potential adverse effects. For the this compound scaffold and its derivatives, a growing body of research is shedding light on these critical parameters.
Detailed Research Findings
While comprehensive pharmacokinetic and toxicological data for the parent compound, this compound, are not extensively published in publicly available literature, numerous studies on its substituted derivatives provide valuable insights into the behavior of this chemical class.
One notable area of investigation has been in the development of HIV-1 integrase inhibitors based on the closely related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. In these studies, lead compounds have been subjected to pharmacokinetic profiling in rats. For instance, a series of N-substituted phenyl derivatives were evaluated for their PK properties following intravenous administration. These studies are critical for understanding how modifications to the core structure influence parameters such as plasma concentration, clearance, and volume of distribution. nih.govresearchgate.net
Another significant body of work involves 8-hydroxy-naphthyridine derivatives investigated for their antileishmanial activity. nih.gov In vivo studies in mouse models with these compounds have provided early indications of their pharmacokinetic behavior and potential toxicities. For example, some derivatives were found to be rapidly cleared from the blood. nih.gov Furthermore, tolerability issues were observed with certain analogs when administered at higher doses, pointing to potential toxicological liabilities that may be inherent to this scaffold or specific substitution patterns. nih.gov The observed toxicity in some cases was linked to the chelation of divalent metal cations, a mode of action that could drive both the desired biological activity and the adverse effects. nih.gov
In Silico ADME Predictions
In the absence of extensive experimental data for this compound itself, computational in silico models serve as a valuable tool for predicting its ADME properties. These predictions are based on the chemical structure and help in the early assessment of a compound's drug-likeness. Various software platforms can calculate key physicochemical descriptors that influence ADME, such as lipophilicity (logP), aqueous solubility, and potential for plasma protein binding. For instance, in silico studies on various naphthyridine derivatives have been conducted to predict their pharmacokinetic parameters and guide the synthesis of compounds with more favorable properties. researchgate.netrsc.org
Below is an interactive table summarizing predicted ADME properties for the parent compound, this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 134.18 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| logP (Lipophilicity) | 1.2 | Optimal for cell permeability |
| Aqueous Solubility | High | Favorable for absorption |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| hERG I Inhibitor | Low risk | Low risk of cardiac toxicity |
Note: These are computationally predicted values and require experimental validation.
In Vitro and In Vivo Toxicological Data
Toxicological evaluation is a critical step in drug development. For the broader class of naphthyridine derivatives, some toxicological data is available from various studies. For example, in the development of 8-hydroxy-naphthyridine derivatives as antileishmanial agents, certain compounds were found to be poorly tolerated in mice at a dose of 50 mg/kg, administered intraperitoneally. nih.gov Deletion of the N-6 nitrogen in a related 1,6-naphthyridine analog resulted in a compound that was toxic to host THP-1 cells. nih.gov
In other studies, some 1,6-naphthyridine and 7,8-dihydroisoquinoline (B3349891) derivatives showed a degree of cytotoxicity in stationary cells that was higher than the control compound, ganciclovir. nih.gov The table below presents a summary of available toxicological data for representative naphthyridine derivatives from the literature. It is important to note that these data are for substituted analogs and not the parent this compound.
| Compound/Derivative Class | Assay/Model | Endpoint | Result | Reference |
| 8-Hydroxy-naphthyridine derivative | In vivo (mouse) | Tolerability | Poorly tolerated at 50 mg/kg (i.p.) | nih.gov |
| 7-((4-Chlorobenzyl)amino)-8-hydroxy-1,6-naphthyridine-5-carbonitrile | In vitro (THP-1 cells) | Cytotoxicity | Toxic to host cells | nih.gov |
| 1,6-Naphthyridine and 7,8-Dihydroisoquinoline derivatives | In vitro (stationary cells) | Cytotoxicity | Higher toxicity than ganciclovir | nih.gov |
Computational and Theoretical Investigations
Molecular Modeling and Structure-Activity Relationship (SAR) Studies
Molecular modeling and quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating the key structural features of naphthyridine derivatives that govern their biological activities. While specific SAR studies on 5,6,7,8-tetrahydro-1,7-naphthyridine are not extensively documented in publicly available literature, research on related naphthyridine isomers provides a framework for understanding potential structure-activity relationships.
For instance, 3D-QSAR studies on a series of 1,8-naphthyridine (B1210474) derivatives have highlighted the importance of specific substitutions for their cytotoxic effects against various cancer cell lines. These studies have shown that the introduction of certain groups at particular positions of the naphthyridine core can significantly influence their activity. For example, the presence of a C-1 NH and a C-4 carbonyl group on the naphthyridine ring, along with a C-2 naphthyl ring, were identified as important for cytotoxicity. nih.gov The contour maps generated from these studies suggested that hydrophilic groups near the C-4 carbonyl and C-1 NH groups could increase activity, while hydrophobic groups on the C-2 naphthyl ring were also favorable. nih.gov
Furthermore, investigations into 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives as HIV-1 integrase allosteric inhibitors have also contributed to the understanding of SAR in this class of compounds. These studies aid in identifying which parts of the molecule are essential for binding to the biological target and which can be modified to improve potency and pharmacokinetic properties. nih.gov
The general findings from these related studies can be extrapolated to guide the design of novel this compound derivatives with desired biological profiles. The key takeaways often revolve around the nature and position of substituents on both the pyridine and the tetrahydropyridine rings, influencing properties like hydrophobicity, hydrogen bonding capacity, and steric bulk, all of which are critical for receptor interaction.
Docking Studies with Biological Targets (e.g., GABAA receptor, SERT transporter, 5-HT1A receptor)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. This method is instrumental in understanding the molecular basis of ligand-receptor interactions and in screening virtual libraries of compounds for potential biological activity. Docking studies have been performed on close analogs of this compound, providing insights into their potential interactions with various neurological targets.
A study on a series of 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines, which share a similar core structure with this compound, investigated their binding affinity for the GABAA receptor, the serotonin transporter (SERT), and the 5-HT1A receptor. mdpi.com The results of these docking studies revealed that certain derivatives exhibit strong binding affinities for these targets, suggesting their potential as anticonvulsant and psychotropic agents. mdpi.com
For example, one of the most active compounds from the pyrazolo[3,4-c]-2,7-naphthyridine series, compound 4i , demonstrated a binding energy of -8.81 kcal/mol with the GABAA receptor, which was comparable to that of the known drug diazepam (-8.90 kcal/mol). mdpi.com This interaction was stabilized by the formation of two hydrogen bonds with the amino acid residues Thr176 and Arg180. mdpi.com The same compound also showed a strong binding affinity for the 5-HT1A receptor with a docking score of -9.10 kcal/mol, attributed to multiple hydrogen bonds and hydrophobic interactions. researchgate.net
These findings suggest that the 2,7-naphthyridine (B1199556) scaffold can effectively fit into the binding pockets of these important neurological receptors. The docking poses indicated that specific substituents on the piperazine ring, such as methyl and diphenylmethyl groups, were crucial for the observed high activity. mdpi.com
While these studies were not performed on this compound itself, the structural similarity of the core scaffold allows for the generation of hypotheses about how 1,7-naphthyridine (B1217170) derivatives might interact with these and other biological targets. The insights gained from such docking studies are invaluable for the rational design of new ligands with potentially improved affinity and selectivity.
| Compound ID | Target Receptor | Binding Energy (kcal/mol) | Interacting Residues (if specified) | Reference |
| 4i (a pyrazolo[3,4-c]-2,7-naphthyridine derivative) | GABAA | -8.81 | Thr176, Arg180 | mdpi.com |
| 4i (a pyrazolo[3,4-c]-2,7-naphthyridine derivative) | 5-HT1A | -9.10 | Not specified | researchgate.net |
| Diazepam (reference drug) | GABAA | -8.90 | Not specified | mdpi.com |
Advanced Analytical and Characterization Techniques in Tetrahydronaphthyridine Research
Spectroscopic Characterization (NMR, IR, HRMS)
Spectroscopic techniques are indispensable for the elucidation of molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and High-Resolution Mass Spectrometry (HRMS) provides an exact molecular weight, confirming the elemental composition.
While comprehensive, published spectroscopic data specifically for the parent compound 5,6,7,8-Tetrahydro-1,7-naphthyridine is limited, the characterization of closely related heterocyclic analogues, such as 5,6,7,8-tetrahydroquinazoline, demonstrates the application of these standard techniques.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to piece together the molecule's framework.
¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see signals in the aromatic region for the protons on the pyridine ring and signals in the aliphatic region for the protons on the saturated piperidine ring. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the connectivity between adjacent protons.
¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule. Aromatic carbons would appear downfield (higher ppm), while the sp³ hybridized carbons of the saturated ring would appear upfield (lower ppm).
As a representative example, the detailed NMR data for the analogous compound 5,6,7,8-tetrahydroquinazoline is presented below. rsc.org
¹H NMR Data for 5,6,7,8-Tetrahydroquinazoline in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| 8.91 | s | - | Ar-H |
| 8.39 | s | - | Ar-H |
| 2.89-2.86 | t | 6.0 | -CH₂- |
| 2.77-2.74 | t | 6.0 | -CH₂- |
| 1.93-1.83 | m | - | -CH₂-CH₂- |
¹³C NMR Data for 5,6,7,8-Tetrahydroquinazoline in CDCl₃
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 165.98 | Ar-C |
| 156.81 | Ar-C |
| 156.07 | Ar-C |
| 130.36 | Ar-C |
| 31.79 | -CH₂- |
| 25.59 | -CH₂- |
| 22.15 | -CH₂- |
| 21.99 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule. The this compound structure contains several key functional groups that would give rise to characteristic absorption bands in the IR spectrum:
~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyridine ring.
~3000-2850 cm⁻¹: Aliphatic C-H stretching from the saturated piperidine ring.
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
~1470-1450 cm⁻¹: Aliphatic C-H bending (scissoring) vibrations.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₁₀N₂), the expected exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula. The exact mass for the molecular ion [M]⁺ is calculated to be 134.0844 Da. nih.gov
The HRMS data for the related compound 5,6,7,8-tetrahydroquinazoline provides a practical example of this technique's precision. rsc.org
HRMS Data for 5,6,7,8-Tetrahydroquinazoline
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M]⁺ (C₈H₁₀N₂) | 134.0844 | 134.0847 |
X-ray Crystallography for Structural Confirmation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom.
For this compound, an X-ray crystal structure analysis would provide unambiguous confirmation of:
Molecular Connectivity: Confirming the fusion of the pyridine and piperidine rings at the correct positions.
Conformation: Determining the preferred conformation of the flexible six-membered saturated ring (e.g., chair, boat, or twist-boat).
Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice, including potential hydrogen bonding or π-stacking interactions.
While a crystal structure for the parent this compound is not publicly documented, the analysis of its derivatives and isomers is crucial in confirming synthetic outcomes and understanding structure-activity relationships in medicinal chemistry research.
Future Perspectives and Research Directions
Optimization of Tetrahydronaphthyridine Derivatives for Enhanced Therapeutic Profiles
The optimization of tetrahydronaphthyridine derivatives is a key area of research aimed at improving their therapeutic potential. This involves modifying the core structure to enhance binding affinity for biological targets, improve metabolic stability, and increase oral bioavailability.
One notable example involves the optimization of a series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives as allosteric inhibitors of HIV-1 integrase. acs.org These inhibitors target the binding site of the lens epithelium-derived growth factor (LEDGF/p75) on integrase, a crucial interaction for viral replication. acs.org Structure-activity relationship (SAR) studies have been instrumental in guiding the modification of these compounds to enhance their antiviral activity. acs.org
Furthermore, research on 8-hydroxy-1,6-naphthyridine derivatives has demonstrated potent in vitro antileishmanial activity. nih.gov The optimization of this series involved exploring the structure-activity relationships around the naphthyridine core to improve potency against Leishmania species while minimizing toxicity to host cells. nih.gov
The table below summarizes key optimized tetrahydronaphthyridine derivatives and their therapeutic targets.
| Compound Name | Core Scaffold | Therapeutic Target | Reference |
| TAK-828F | 5,6,7,8-Tetrahydro-1,6-naphthyridine | RORγt | acs.org, nih.gov, nih.gov |
| N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide | 8-Hydroxy-1,6-naphthyridine | Leishmania species | nih.gov |
| Various Derivatives | 5,6,7,8-Tetrahydro-1,6-naphthyridine | HIV-1 Integrase (allosteric site) | acs.org |
Exploration of Novel Biological Targets and Disease Indications
While significant progress has been made in targeting HIV-1 integrase and RORγt, the unique structural features of the 5,6,7,8-tetrahydronaphthyridine core make it an attractive scaffold for exploring a wide range of other biological targets and disease indications.
The broader family of naphthyridines has shown a wide spectrum of biological activities, suggesting potential for the tetrahydronaphthyridine isomers as well. For instance, various naphthyridine derivatives have been investigated for their antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov Specifically, 1,8-naphthyridine (B1210474) derivatives have been shown to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.gov Some 1,5-naphthyridinone derivatives act by inhibiting bacterial topoisomerase. nih.gov
Naturally occurring naphthyridine alkaloids have also provided clues for new therapeutic applications. For example, bisleuconothine A, a 1,7-naphthyridine (B1217170) alkaloid, has demonstrated antiproliferative properties against colon cancer cells by inhibiting the WNT signaling pathway. nih.gov Aaptamine and its derivatives, which are 1,6-naphthyridine (B1220473) alkaloids isolated from marine sponges, have shown cytotoxic effects on various cancer cell lines. nih.gov
The conformationally restricted nature of the 5,6,7,8-tetrahydro-1,7-naphthyridine core makes it an interesting analog of the pharmacologically active 2-(3-pyridyl)ethylamine structure, suggesting its potential application in neurological disorders by targeting relevant receptors and transporters with improved selectivity. researchgate.net
The exploration of these and other potential targets could lead to the development of novel tetrahydronaphthyridine-based therapeutics for a variety of diseases, including various cancers, infectious diseases, and inflammatory conditions.
Scale-up Manufacturing and Preclinical Development Considerations
The successful translation of a promising tetrahydronaphthyridine derivative from a laboratory-scale discovery to a clinical candidate hinges on the development of a robust and scalable manufacturing process. The initial synthetic routes used in medicinal chemistry for generating small quantities of compounds for biological screening are often not economically viable or environmentally sustainable for large-scale production. acs.org
Key considerations for the scale-up and preclinical development of tetrahydronaphthyridine derivatives include:
Route Scouting and Process Optimization: Identifying and optimizing synthetic routes that utilize readily available starting materials, minimize the number of steps, and avoid hazardous or expensive reagents.
Asymmetric Synthesis: For chiral derivatives, the development of efficient and highly enantioselective synthetic methods is crucial to ensure the production of the desired enantiomer, as different enantiomers can have different pharmacological and toxicological profiles. The use of ruthenium-catalyzed enantioselective transfer hydrogenation is a notable advancement in this area. acs.org
Purification Methods: Developing non-chromatographic purification methods, such as crystallization, is highly desirable for large-scale manufacturing to reduce costs and solvent waste.
Good Manufacturing Practice (GMP) Compliance: Ensuring that the entire manufacturing process adheres to GMP guidelines to guarantee the quality, purity, and consistency of the final active pharmaceutical ingredient (API).
Preclinical Safety and Toxicology: Conducting comprehensive preclinical studies to evaluate the safety profile of the lead candidate, including its absorption, distribution, metabolism, excretion (ADME), and potential toxicities.
The continued innovation in synthetic methodologies, including the use of automated, continuous flow synthesis, will further facilitate the efficient and cost-effective production of diverse 5,6,7,8-tetrahydronaphthyridine derivatives for preclinical and clinical evaluation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6,7,8-tetrahydro-1,7-naphthyridine, and how can purification challenges be addressed?
- Synthesis Methods : The compound is commonly synthesized via catalytic hydrogenation of 1,7-naphthyridine derivatives using palladium catalysts under hydrogen atmospheres (e.g., Pd/C, 1–3 atm H₂). For example, hydrogenation of 1,7-naphthyridine yields mixtures of partially saturated isomers, requiring chromatographic separation or recrystallization .
- Purification : Debris from incomplete hydrogenation (e.g., tetrahydro isomers) can be resolved using picrate salt formation followed by free-base regeneration . Hydrochloride salts (e.g., Ethyl this compound-3-carboxylate hydrochloride) are often purified via recrystallization in inert atmospheres to prevent oxidation .
Q. Which analytical techniques are recommended for characterizing this compound derivatives?
- Structural Confirmation : Use -NMR and -NMR to verify regioselectivity in hydrogenation (e.g., distinguishing 1,2,3,4-tetrahydro vs. 5,6,7,8-tetrahydro isomers) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) is critical due to the compound’s aromaticity. Mass spectrometry (MS) confirms molecular weight, especially for derivatives like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine (MW 202.18) .
- Stability Monitoring : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures under storage conditions (e.g., room temperature in inert atmospheres) .
Q. How should researchers handle discrepancies in physicochemical data (e.g., CAS numbers, molecular weights) across sources?
- Data Validation : Cross-reference CAS numbers (e.g., 1207175-08-3 vs. 1338707-67-7) with authoritative databases like PubChem. Molecular weight variations (e.g., 242.70 vs. 232.32) often arise from salt forms (e.g., hydrochloride vs. free base) .
- Standardization : Use IUPAC names and InChI keys (e.g., HLLIOROCTKEBRV-UHFFFAOYSA-N for 2,4-dichloro-1,7-naphthyridine) to avoid confusion from trade names .
Q. What safety precautions are essential when working with this compound derivatives?
- Hazard Mitigation : Wear PPE (gloves, goggles) due to irritant properties (H315, H319, H335). Use fume hoods to prevent inhalation of vapors .
- Storage : Store hydrochloride salts in sealed containers under inert gas (N₂ or Ar) at room temperature to avoid hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for pharmacological targets?
- Case Study : Substitution at the 3-position (e.g., ethyl carboxylate) enhances binding to HIV-1 integrase’s LEDGF site. The N-propyl phenyl group improves antiviral potency by promoting integrase multimerization .
- Methodology : Combine parallel synthesis (e.g., Suzuki-Miyaura coupling) with high-throughput screening (HTS) to evaluate IC₅₀ values against targets like TRPM8 ion channels (e.g., AMG2850 IC₅₀ = 7–156 nM) .
Q. What mechanistic insights explain the regioselectivity challenges in hydrogenating 1,7-naphthyridine?
- Catalytic Selectivity : Pd/C preferentially reduces the pyridine ring adjacent to the nitrogen atom, yielding 5,6,7,8-tetrahydro isomers. Competing pathways (e.g., Bouvault-Blanc conditions) produce decahydro derivatives .
- Kinetic Control : Lower H₂ pressure (1 atm) minimizes over-reduction. Solvent polarity (e.g., ethanol vs. dioxane) influences transition-state stabilization .
Q. How do this compound derivatives perform in preclinical models of disease?
- Antiviral Activity : Derivatives like 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine show 200 µg/mL inhibition zones in disc assays against bacterial/fungal pathogens .
- Oncology : In MCF7 cell lines, naphthyridine-pyrimidinone hybrids (e.g., compound 5f) exhibit cytotoxic activity (IC₅₀ < 10 µM) via topoisomerase inhibition .
Q. What strategies resolve low yields in Suzuki-Miyaura cross-coupling reactions of tetrahydro-naphthyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
